4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole
CAS No.: 1448045-28-0
Cat. No.: VC6367776
Molecular Formula: C16H20ClN3O4S2
Molecular Weight: 417.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448045-28-0 |
|---|---|
| Molecular Formula | C16H20ClN3O4S2 |
| Molecular Weight | 417.92 |
| IUPAC Name | 4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole |
| Standard InChI | InChI=1S/C16H20ClN3O4S2/c1-11-16(12(2)19(3)18-11)26(23,24)20-9-8-15(10-20)25(21,22)14-6-4-13(17)5-7-14/h4-7,15H,8-10H2,1-3H3 |
| Standard InChI Key | RQQXSYWBNMJGSK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
-
IUPAC Name:
4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole -
Molecular Formula:
C14H18ClN3O4S2 -
Molecular Weight:
Approximately 391.89 g/mol -
Structural Features:
-
A pyrazole core with three methyl substitutions at positions 1, 3, and 5.
-
A sulfonamide group linked to a pyrrolidine ring.
-
A 4-chlorophenyl group attached to the sulfonamide moiety.
-
Synthesis
The synthesis of compounds like this typically involves multi-step reactions incorporating sulfonamide coupling and pyrazole derivatization. Below is a generalized synthetic route:
-
Formation of Pyrazole Core:
-
Pyrazole derivatives can be synthesized via cyclization of hydrazines with diketones or similar precursors.
-
For this compound, the trimethyl substitution on the pyrazole core suggests starting materials like acetylacetone and hydrazine derivatives.
-
-
Sulfonamide Coupling:
-
Final Assembly:
-
The sulfonamide-pyrrolidine intermediate is coupled with the pyrazole derivative using optimized reaction conditions (e.g., reflux in polar aprotic solvents).
-
Characterization Techniques
To confirm the structure and purity of the compound, several analytical techniques are employed:
-
NMR Spectroscopy:
-
FT-IR Spectroscopy:
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation pattern.
-
-
Elemental Analysis:
Biological Activity
Sulfonamide derivatives containing pyrazole cores are widely studied for their biological properties due to their structural versatility:
Comparison with Related Compounds
Table 1: Reaction Optimization for Sulfonamide Coupling2
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Potassium tert-butoxide | THF | 12 | 78 |
| 2 | NaH | DMF | 12 | 55 |
| 3 | NaOH | Water | >24 | <30 |
Table 2: Biological Testing Results24
| Compound | Cell Line/Organism | IC (µM) / MIC (g/mL) |
|---|---|---|
| Target Compound | U937 Cells | >50 |
| Related Antifungal Compound | Candida albicans | ≤25 |
| Related Antimalarial Compound | Plasmodium falciparum | ~10 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume